5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide
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Overview
Description
5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, an ethyl group, and a sulfamoylphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the ethyl group: This step involves the alkylation of the furan ring using an appropriate alkyl halide under basic conditions.
Attachment of the sulfamoylphenyl group: This can be done through a nucleophilic substitution reaction, where the furan ring is reacted with a sulfonamide derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the sulfamoylphenyl group.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-3-methyl-N-(4-sulfamoylphenyl)-2-benzofurancarboxamide: Similar structure but with a benzofuran ring.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole moiety instead of a furan ring.
Uniqueness
5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide is unique due to its specific combination of a furan ring, an ethyl group, and a sulfamoylphenyl group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-10-5-8-12(19-10)13(16)15-9-3-6-11(7-4-9)20(14,17)18/h3-8H,2H2,1H3,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQSESZECNDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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